Naphthoquinomycin B

Description

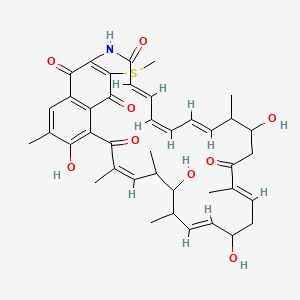

Naphthoquinomycin B (CAS#: 101190-61-8) is a member of the ansamycin family, specifically classified under naphthomycins, which are characterized by a naphthoquinone aromatic core fused to a macrocyclic lactam ring . This compound is structurally derived from Naphthomycin A, with key modifications including the absence of a chlorine atom at position 30 (30-dechloro), demethylation at position 2, and substitution of a methylthio group at position 30, resulting in the synonym 30-Dechloro-2-demethyl-30-(methylthio)naphthomycin A . This compound is produced by extremophilic microorganisms, though specific yield data and biosynthetic pathways remain less documented compared to its analogs. Like other ansamycins, it exhibits antibacterial and antitumor activities, likely through mechanisms involving inhibition of bacterial RNA polymerase or interference with eukaryotic cellular processes .

Properties

CAS No. |

101190-61-8 |

|---|---|

Molecular Formula |

C40H47NO9S |

Molecular Weight |

717.9 g/mol |

IUPAC Name |

(7Z,12E,16E,22E,24Z,26E)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-31-methylsulfanyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone |

InChI |

InChI=1S/C40H47NO9S/c1-21-12-10-8-9-11-13-31(45)41-34-38(49)28-19-26(6)37(48)33(32(28)39(50)40(34)51-7)36(47)25(5)18-24(4)35(46)23(3)15-17-27(42)16-14-22(2)30(44)20-29(21)43/h8-15,17-19,21,23-24,27,29,35,42-43,46,48H,16,20H2,1-7H3,(H,41,45)/b9-8-,12-10+,13-11+,17-15+,22-14+,25-18- |

InChI Key |

POAHCCMNKFMDNG-HODGDDQQSA-N |

SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SC |

Isomeric SMILES |

CC1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\C(C(C(/C=C/C(C/C=C(/C(=O)CC1O)\C)O)C)O)C)/C)O)C)SC |

Canonical SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SC |

Synonyms |

naphthoquinomycin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthoquinomycin B belongs to a family of structurally related naphthoquinone-containing ansamycins. Below is a detailed comparison with its closest analogs, Naphthoquinomycin C (Naphthomycin H) and Naphthomycin J, based on structural, spectroscopic, and functional data.

Structural and Functional Differences

- C-30 Substitution: The substituent at position 30 critically influences biological activity and physicochemical properties.

- Biosynthetic Pathway: All three compounds are derived from similar polyketide pathways, with modifications introduced during post-PKS tailoring. Naphthomycin J’s cysteine substitution suggests enzymatic sulfur incorporation, while this compound’s methylthio group may arise from methionine metabolism .

Spectroscopic Characterization

Comparative ¹H-NMR data for Naphthoquinomycin C (101) and Naphthomycin J (102) (600 MHz, CD₃OD) :

| Proton Position | Naphthoquinomycin C (δ, ppm) | Naphthomycin J (δ, ppm) | Assignment Difference |

|---|---|---|---|

| C-30 Side Chain | δH = 1.83 (s, N-CH₃) | δH = 3.24–3.35 (m, cysteine protons) | Reflects replacement of Cl with N-acetyl-L-cysteine in J |

| Aromatic Protons | Multiple signals at 6.8–7.5 | Similar aromatic profile | Consistent naphthoquinone core |

- This compound: While NMR data for B are unavailable, its methylthio substitution would likely produce distinct δH signals (e.g., SCH₃ protons near δH = 2.1–2.3 ppm) and altered coupling patterns compared to C and J .

Production and Isolation

- Naphthoquinomycin C and J: Optimized isolation using Amberchrom® C161CG resin with methanol/water gradients yields 1.7 mg/L and 1.3 mg/L, respectively. In contrast, alternative resins (e.g., XAD-2) result in significant compound loss .

- This compound: Production methods are less documented, though its structural similarity suggests compatibility with analogous resin-based purification.

Q & A

Q. What experimental methods are critical for isolating and characterizing Naphthoquinomycin B?

Isolation requires high-pressure liquid chromatography (HPLC) with optimized protocols, such as using a Kieselgel® 60 column and UV detection at 232–245 nm. Characterization relies on spectroscopic techniques:

- HR-EI-MS for molecular formula confirmation (e.g., m/z = 833.3 for C44H52N2O12S) .

- 1H-NMR to resolve structural features (e.g., δH = 3.24–3.35 ppm for cysteinyl protons, δH = 1.83 ppm for N-acetyl groups) .

- Thin-layer chromatography (TLC) with orcin staining (Rf = 0.53) for purity validation .

Q. What are the known biological targets of this compound?

this compound acts as a fatty acid synthase (FAS) inhibitor in E. coli (Type II FAS), disrupting lipid biosynthesis. This mechanism is validated via comparative assays with structurally related analogs like Naphthomycin J .

Q. How is the biosynthesis pathway of this compound proposed in extremophilic microorganisms?

The pathway involves thiol addition/elimination reactions during fermentation, where sulfur-containing precursors (e.g., N-acetylcysteamine) react with chlorinated naphthoquinones. Key intermediates include Diastovaricin II analogs, with ethyl/methyl substitutions influencing bioactivity .

Advanced Research Questions

Q. How can researchers optimize this compound yield in microbial fermentation?

- Variable optimization : Adjust media composition (carbon/nitrogen sources), pH, and aeration. Evidence shows yields improve with extended fermentation times (e.g., 1.3 mg/L for Naphthomycin J under optimized conditions) .

- Metabolic engineering : Overexpress polyketide synthase (PKS) genes to enhance precursor flux .

Q. How to resolve contradictions in spectral data interpretations for Naphthoquinomycin derivatives?

- Comparative analysis : Cross-reference HR-EI-MS and NMR data with databases (e.g., AntiBase, Dictionary of Natural Products) .

- Dynamic resolution : Use coupling constants (e.g., J-values for double-bond configurations) to confirm stereochemistry, as seen in Naphthoquinomycin C vs. J analogs .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

- Functional group modification : Replace chlorine (C-30) with sulfur-containing moieties (e.g., N-acetyl-L-cysteine) to assess inhibition potency .

- In silico modeling : Use molecular docking to predict binding affinities to FAS active sites.

Methodological Guidelines

Q. Reproducibility in Naphthoquinomycin Research

| Parameter | Recommendation | Source |

|---|---|---|

| Chromatography | Use HPLC with Kieselgel® 60, Program 8 | |

| Spectroscopy | Report HR-EI-MS precision (±0.1 Da) | |

| Statistical rigor | Report means ± SD (≤1 significant digit) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.